3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, imidazole, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Condensation reactions: to form the pyrrol-2-one core.
Substitution reactions: to introduce the imidazole and phenyl groups.
Hydroxylation: to add the hydroxyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The imidazole and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole moiety.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The imidazole moiety could play a key role in binding to metal ions or interacting with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the thiophene and propan-2-yloxy groups.
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(methoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of the propan-2-yloxy group.
Uniqueness
The presence of the thiophene-2-carbonyl and propan-2-yloxy groups in 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to similar compounds. These groups may confer additional chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H25N3O4S/c1-16(2)31-18-8-6-17(7-9-18)21-20(22(28)19-5-3-14-32-19)23(29)24(30)27(21)12-4-11-26-13-10-25-15-26/h3,5-10,13-16,21,29H,4,11-12H2,1-2H3 |
InChI Key |
PTOGGGDYPKYUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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